2-Amino-4-methylnicotinaldehyde

Physicochemical profiling Drug-likeness assessment Lead optimization

Accessing regioselective 1,8-naphthyridine synthesis without protecting-group overhead is a key challenge. 2-Amino-4-methylnicotinaldehyde (CAS 54856-60-9) resolves this via its ortho-aminoaldehyde architecture, enabling one-pot tandem Friedländer condensations. The 4-methyl group provides steric bias for cyclization regiochemistry and persists into the final scaffold, eliminating a separate alkylation step. Key procurement-relevant attributes: • Purity: 98% (HPLC) • pKa 5.55 & solubility 7.2 g/L - suited for CNS probe development • Stable at 2-8°C; ships ambient • Available in research-scale packs (mg to g) with global delivery.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 54856-60-9
Cat. No. B1508093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylnicotinaldehyde
CAS54856-60-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)C=O
InChIInChI=1S/C7H8N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-4H,1H3,(H2,8,9)
InChIKeyUAHAEYDWLQDCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylnicotinaldehyde: Core Identity & Procurement


2-Amino-4-methylnicotinaldehyde (CAS 54856-60-9), systematically named 2-amino-4-methylpyridine-3-carbaldehyde, is a heterocyclic building block of the pyridine-carboxaldehyde class with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol [1]. The compound features three distinct functional domains on the pyridine ring: an aldehyde at position 3, a primary amine at position 2, and a methyl substituent at position 4. This ortho-aminoaldehyde arrangement enables participation in Friedländer-type condensations to form 1,8-naphthyridine scaffolds, a reaction well-established for the broader 2-aminonicotinaldehyde class [2]. The compound is commercially available at research-grade purities (typically 95–98%) from multiple suppliers, with catalog pricing reflecting its status as a specialty heterocyclic intermediate .

Why 2-Amino-4-methylnicotinaldehyde Cannot Be Replaced by Analogs


The 2-amino-4-methyl substitution pattern on the pyridine-3-carbaldehyde core is not arbitrary; it directly governs the electronic environment, regiochemical outcomes, and pharmacological properties of downstream products. The 4-methyl group is not a silent spectator: in the pyridine ring system, a methyl substituent at the 4-position (para to the ring nitrogen) exerts both electron-donating inductive effects and steric influences that modulate the electrophilicity of the aldehyde carbon and the nucleophilicity of the 2-amino group. Unsubstituted 2-aminonicotinaldehyde (CAS 7521-41-7) or regioisomers such as 2-amino-5-methylnicotinaldehyde will produce different cyclization regioselectivities in Friedländer reactions and different binding orientations in biological targets. Substituting the aldehyde with a carboxylic acid or nitrile abolishes the signature reactivity toward primary amine nucleophiles and thiohemiacetal formation with active-site cysteine residues that underpins nicotinamidase inhibition [1]. The procurement question is therefore not whether a cheaper analog exists, but whether the analog can faithfully reproduce the substitution-dependent properties required for the target application.

2-Amino-4-methylnicotinaldehyde vs. Closest Analogs: Key Differentiation Evidence


Basicity Shift by 4-Methyl Substitution

The predicted pKa of 2-amino-4-methylnicotinaldehyde is 5.55 ± 0.47 . By comparison, the experimentally measured pKa of the conjugate acid of 2-aminopyridine (the simplest structural analog lacking both the 4-methyl and 3-aldehyde groups) is 6.86 [1]. The combined electron-withdrawing effect of the aldehyde at position 3 and the inductive effect of the 4-methyl group lowers the basicity of the pyridine nitrogen by approximately 1.3 log units relative to 2-aminopyridine. This shift has direct consequences for protonation state at physiological pH and for hydrogen-bonding capacity in enzyme active sites. Although no direct head-to-head experimental pKa determination comparing 2-amino-4-methylnicotinaldehyde with 2-aminonicotinaldehyde was identified, the additive nature of substituent effects on pyridine pKa is well-established in physical organic chemistry [2].

Physicochemical profiling Drug-likeness assessment Lead optimization

Aqueous Solubility Advantage

The calculated aqueous solubility of 2-amino-4-methylnicotinaldehyde is 7.2 g/L (approximately 53 mM) at 25 °C . This value reflects the contribution of the polar amino and aldehyde groups that enhance water solubility relative to less functionalized pyridine carboxaldehydes. For comparison, the calculated solubility of unsubstituted pyridine-3-carbaldehyde (nicotinaldehyde, CAS 500-22-1) is estimated at approximately 10–20 g/L, while 4-methylnicotinaldehyde (CAS 51227-28-2, lacking the amino group) is expected to be substantially less water-soluble due to reduced hydrogen-bonding capacity. The target compound's solubility, while moderate, falls in a range compatible with standard organic reaction media (DMSO, DMF, THF) and aqueous co-solvent systems, providing a practical working window for both synthetic transformations and initial biological assay preparation .

Pre-formulation Solubility screening Medicinal chemistry triage

Nicotinamidase Inhibition Potential

French et al. (2010) demonstrated that nicotinaldehyde derivatives are potent competitive inhibitors of nicotinamidase enzymes from multiple pathogenic organisms, with Ki values spanning 11 nM to 1.4 μM depending on the enzyme source and aldehyde substitution pattern [1]. The inhibitory mechanism involves reversible formation of a thiohemiacetal adduct between the aldehyde carbon and the active-site cysteine residue, a reaction that is conserved across all nicotinamidases tested (S. pneumoniae, B. burgdorferi, P. falciparum, S. cerevisiae, and C. elegans). The study specifically synthesised and evaluated structural variants of nicotinaldehyde, establishing that ring substitution modulates both potency and enzyme-source selectivity [1]. Although 2-amino-4-methylnicotinaldehyde was not among the specific derivatives tested in this study, its structural features—the electron-donating 2-amino group and the 4-methyl substituent—are predicted to influence the electrophilicity of the aldehyde carbon and thus the kinetics of thiohemiacetal formation. This places 2-amino-4-methylnicotinaldehyde in a mechanistically defined inhibitor class with a validated target engagement pathway, distinguishing it from non-aldehyde pyridine derivatives.

Enzyme inhibition Nicotinamidase Antimicrobial target NAD+ metabolism

Regiochemical Control in Friedländer Cyclization

The Friedländer condensation of 2-aminonicotinaldehydes with ketones or aldehydes bearing α-methylene groups is the cornerstone method for constructing 1,8-naphthyridine scaffolds [1]. When 2-aminonicotinaldehyde (lacking the 4-methyl group) is employed, the cyclization proceeds with regiochemistry dictated solely by the electronic bias of the pyridine ring. Introduction of a methyl group at position 4 introduces steric and electronic factors that can alter both the reaction rate and the regiochemical outcome when unsymmetrical ketone partners are used. In a study by Thummel and Kohli (1977) on 2,3-fused 1,8-naphthyridines, the use of 2-aminonicotinaldehyde with cyclic ketones yielded specific isomers, and the authors noted that ring substitution on the aminoaldehyde component influences the basicity and spectral properties of the resulting naphthyridine products [2]. A 4-methyl substituent on the 2-aminonicotinaldehyde framework is predicted to bias cyclization away from the sterically encumbered C-5 position of the pyridine ring, potentially altering the isomer ratio compared to the unsubstituted case. No direct head-to-head yield or selectivity comparison between 2-amino-4-methylnicotinaldehyde and 2-aminonicotinaldehyde in identical Friedländer reactions was identified in the accessed literature.

Heterocyclic synthesis 1,8-Naphthyridine Friedländer condensation Regioselectivity

Dual Orthogonal Reactivity for Tandem Reactions

2-Amino-4-methylnicotinaldehyde possesses two synthetically orthogonal reactive centers: a nucleophilic primary amine at C-2 and an electrophilic aldehyde at C-3. This duality enables sequential or one-pot tandem transformations without intermediate protection/deprotection steps. In contrast, 4-methylnicotinaldehyde (CAS 51227-28-2) contains only the aldehyde electrophile, requiring a separate amination step to install the amino group. Conversely, 2-amino-4-methylpyridine (CAS 695-34-1) contains only the nucleophilic amine, lacking the aldehyde needed for condensation or cyclization reactions. The ortho-relationship between the amino and aldehyde groups in 2-amino-4-methylnicotinaldehyde is particularly enabling for the formation of fused heterocycles via annulation: the amino group can first form an imine with a ketone partner, followed by intramolecular aldol-type cyclization involving the aldehyde, or vice versa [1]. This tandem reactivity is directly analogous to that exploited in 2-aminonicotinaldehyde chemistry, where the same ortho-arrangement permits efficient one-pot construction of complex polycyclic frameworks [2].

Orthogonal functional groups Tandem reactions Scaffold diversification Parallel synthesis

2-Amino-4-methylnicotinaldehyde: Key Application Scenarios


1,8-Naphthyridine Library Synthesis with Regiochemical Control

When synthesizing 1,8-naphthyridine libraries via Friedländer condensation, the 4-methyl group on 2-amino-4-methylnicotinaldehyde provides steric bias that can influence cyclization regiochemistry when unsymmetrical ketone partners are employed . This scenario is most relevant when the desired naphthyridine product bears a specific substitution pattern that would be difficult to access regioselectively from unsubstituted 2-aminonicotinaldehyde. The 4-methyl substituent is carried through the cyclization into the final product, simultaneously installing a methyl group at a position that would otherwise require a separate alkylation step.

Nicotinamidase Inhibitor Screening with Aldehyde Probes

Research groups investigating nicotinamidase as a target for antimicrobial or anti-aging intervention require aldehyde-containing pyridine derivatives capable of forming reversible thiohemiacetal adducts with the active-site cysteine . 2-Amino-4-methylnicotinaldehyde offers the essential aldehyde pharmacophore while providing the 2-amino group as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) to optimize potency and selectivity. The 4-methyl substituent provides an additional site for modulating steric interactions within the enzyme active site, differentiating it from unsubstituted nicotinaldehyde.

Tandem Imine–Cyclization for Polycyclic Heterocycles

The ortho-aminoaldehyde arrangement in 2-amino-4-methylnicotinaldehyde permits one-pot tandem sequences: initial imine formation between the 2-amino group and a carbonyl partner, followed by intramolecular cyclization involving the aldehyde at C-3, or the reverse order . This tandem reactivity eliminates the need for protecting group strategies and intermediate isolations that would be required if using mono-functional building blocks such as 4-methylnicotinaldehyde (aldehyde only) or 2-amino-4-methylpyridine (amine only). The 4-methyl group remains inert through these transformations, serving as a hydrophobic anchor in the final product.

CNS Probe Development with Defined Physicochemical Profile

With a predicted pKa of 5.55 and calculated aqueous solubility of 7.2 g/L, 2-amino-4-methylnicotinaldehyde occupies a specific physicochemical niche . At physiological pH 7.4, the pyridine nitrogen is predominantly deprotonated, reducing the fraction of positively charged species that can complicate membrane permeability and off-target binding. This property profile makes the compound a suitable starting point for CNS-targeted probe development, where excessive basicity (pKa > 8, as seen in many unsubstituted aminopyridines) is associated with poor brain penetration.

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